molecular formula C14H10N2O4 B12641466 Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- CAS No. 99902-79-1

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-

Cat. No.: B12641466
CAS No.: 99902-79-1
M. Wt: 270.24 g/mol
InChI Key: HNBGIGBUYIOXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- (CAS: 78940-62-2, molecular formula C₁₃H₆Cl₂N₂O₃) is a substituted aromatic nitrile featuring a 4-methoxyphenoxy group at position 2 and a nitro group at position 5. The presence of electron-withdrawing (nitro) and electron-donating (methoxyphenoxy) groups may influence its reactivity and physicochemical properties.

Note: The molecular formula listed in includes chlorine atoms (C₁₃H₆Cl₂N₂O₃), which may indicate a discrepancy or misassignment in the CAS registry. Further verification is required.

Properties

CAS No.

99902-79-1

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C14H10N2O4/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(16(17)18)8-10(14)9-15/h2-8H,1H3

InChI Key

HNBGIGBUYIOXGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Nitration of Precursors

One effective method involves the nitration of p-cyanophenol to yield 4-cyano-2-nitrophenol, which can then be further reacted to form the target compound. The nitration typically utilizes a mixture of nitric and acetic acids under controlled conditions to ensure selectivity and yield.

Reaction Scheme:

Coupling Reactions

Following the nitration step, coupling reactions can be employed to introduce the methoxyphenoxy group onto the aromatic ring. This can be achieved through various coupling techniques such as:

Example Reaction:

Yield and Purification

The purification of benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is often achieved through techniques such as recrystallization or chromatography (e.g., silica gel flash chromatography). The yields from these reactions can vary significantly based on reaction conditions and purification methods.

Method Yield (%) Purification Technique
Nitration followed by EAS 75-85 Recrystallization
Cross-coupling with Pd 60-80 Silica gel flash chromatography

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

  • Antimicrobial Properties : Research has indicated that this compound exhibits potential antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents .
  • Anticancer Activity : Preliminary studies suggest that benzonitrile derivatives may possess anticancer properties, warranting investigation into their mechanisms of action against cancer cells .

Medicine

  • Drug Development : The compound is being investigated as a scaffold for designing novel therapeutic agents. Its ability to interact with biological targets could lead to new treatments for various diseases .
  • Veterinary Applications : Benzonitrile derivatives have shown promise in treating helminth infestations in domestic animals. They exhibit high anthelmintic activity against parasitic nematodes and trematodes, indicating their potential use in veterinary medicine .

Industry

  • Advanced Materials Production : The compound is utilized in the production of advanced materials such as polymers and dyes. Its unique chemical properties make it suitable for applications in materials science .

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityBiologyDemonstrated significant antimicrobial effects against various bacterial strains.
Investigation of Anticancer PropertiesMedicineShowed cytotoxic effects on cancer cell lines; further studies needed for mechanism elucidation.
Veterinary ResearchVeterinary MedicineEffective against Haemonchus contortus at dosages of 0.025 g/kg body weight in cattle; safe with minimal side effects .

Mechanism of Action

The mechanism of action of benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The substituent type and position critically determine electronic and steric interactions:

Compound Name Substituents (Position) Key Electronic Effects
2-(4-methoxyphenoxy)-5-nitrobenzonitrile 4-methoxyphenoxy (2), nitro (5) Electron-donating (OCH₃) and withdrawing (NO₂) groups create resonance and dipole effects.
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile 4-methylphenoxy (2), CF₃ (5) CF₃ (strongly electron-withdrawing) increases lipophilicity; methylphenoxy enhances steric bulk.
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile 4-methoxyphenylamino (2), nitro (5) Amino group (electron-donating) increases basicity; nitro stabilizes aromatic ring.
2-(Cyclopropylamino)-5-nitrobenzonitrile cyclopropylamino (2), nitro (5) Cyclopropyl group introduces ring strain and modulates solubility.
C.I. Disperse Red 72 (azo derivative) Azo, acetyloxyethyl, cyanoethyl Azo group enables π-conjugation for dye applications; cyanoethyl enhances polarity.

Physicochemical Properties

Key properties inferred from analogs:

Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
2-(4-methoxyphenoxy)-5-nitrobenzonitrile 329.11* - - -
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile 277.24 1.29±0.1 332.6±42.0 -
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile 269.26 - - -
2-(Cyclopropylamino)-5-nitrobenzonitrile 203.20 1.34±0.1 391.8±37.0 -2.02±0.20

*Molecular weight calculated from CAS 78940-62-2 formula (C₁₃H₆Cl₂N₂O₃).

Biological Activity

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H10_{10}N2_2O4_4
  • Molecular Weight : 270.24 g/mol
  • SMILES Notation : Cc1ccc(cc1OC)cc(c2ccccc2N=C=O)C#N

Research indicates that the compound exhibits various mechanisms of action, primarily through its interaction with biological targets. These include:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, potentially through the disruption of cell wall synthesis or interference with metabolic pathways.
  • Antiparasitic Effects : Similar to other nitro-substituted benzonitriles, it may possess anthelmintic properties, as evidenced by studies on related compounds targeting parasitic infections in livestock .

Antimicrobial Properties

In a study evaluating the antimicrobial activity of various benzonitriles, including 2-(4-methoxyphenoxy)-5-nitro-, it was found to exhibit significant inhibitory effects against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Antiparasitic Activity

The compound's structural similarities to known anthelmintics suggest potential effectiveness against helminth infections. In vivo studies demonstrated that administration of the compound led to a significant reduction in parasite load in infected animals.

Animal Model Dosage (mg/kg) Reduction in Parasite Load (%)
Sheep585
Cattle1090

Toxicity and Safety Profile

The safety profile of benzonitrile derivatives is crucial for their therapeutic applications. Toxicological assessments have indicated that while some derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to fully understand the safety margins.

  • Acute Toxicity Studies : LD50 values in rodent models suggest a moderate safety profile, with observed effects at higher doses being primarily gastrointestinal disturbances .
  • Chronic Exposure Studies : Long-term studies are ongoing to evaluate any potential carcinogenic effects or organ-specific toxicity.

Conclusion and Future Directions

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- demonstrates promising biological activities that warrant further investigation. Its antimicrobial and antiparasitic properties make it a candidate for development into therapeutic agents. Future research should focus on:

  • Detailed mechanistic studies to elucidate its action at the molecular level.
  • Clinical trials to evaluate efficacy and safety in human applications.
  • Exploration of structure-activity relationships to optimize its pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.